4-Mercaptopyridine

Übersicht

Beschreibung

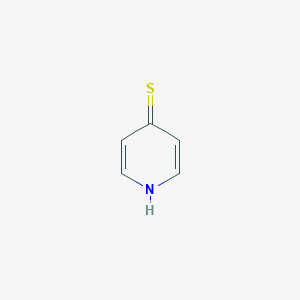

4-Mercaptopyridine is an organosulfur compound with the molecular formula C5H5NS. It is characterized by a pyridine ring substituted with a thiol group at the fourth position. This compound is known for its yellow to light yellow crystalline powder form and has a molecular weight of 111.16 g/mol . It is used in various fields due to its unique chemical properties, including its ability to form strong bonds with metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Mercaptopyridine can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium sulfide in an alcohol medium . Another method includes the crystallization of this compound with thiourea, where exact amounts of substrates are weighed and transferred to a crystallizing dish .

Industrial Production Methods: In industrial settings, this compound is often purified by dissolving it in boiling water, followed by filtration and precipitation using sodium hydroxide. The precipitate is then dissolved in ethanol, evaporated to dryness, and crystallized from boiling ethanol to yield yellow flat hexagonal plates .

Analyse Chemischer Reaktionen

4-Mercaptopyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiolates.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiolates.

Substitution: Alkyl or acyl derivatives of this compound

Wissenschaftliche Forschungsanwendungen

4-Mercaptopyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of transition metal complexes.

Biology: Employed in studies involving enzyme activity and protein folding.

Medicine: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of sensors for detecting heavy metal ions, such as mercury

Wirkmechanismus

The mechanism of action of 4-mercaptopyridine involves its ability to form strong bonds with metal ions. For example, in sensors for mercury detection, this compound forms a stable complex with mercury ions through multidentate nitrogen bonding. This interaction changes the electrochemical activity of the sensor surface, allowing for the detection of trace amounts of mercury .

Vergleich Mit ähnlichen Verbindungen

4-Mercaptopyridine can be compared with other similar compounds, such as 2-mercaptopyridine and thiourea:

2-Mercaptopyridine: Similar to this compound but with the thiol group at the second position.

Thiourea: Contains a thiol group and is known for its antiviral and antibacterial activities.

Uniqueness of this compound: this compound is unique due to its specific positioning of the thiol group, which allows for distinct interactions with metals and other compounds. This makes it particularly useful in sensor development and as a ligand in metal complex synthesis .

Biologische Aktivität

4-Mercaptopyridine (4-MPY) is a sulfur-containing heterocyclic compound with significant biological activity and applications in various fields, including sensor technology, medicinal chemistry, and materials science. This article explores the biological activity of 4-MPY, highlighting its interactions with metal ions, its role in sensor development, and its potential therapeutic applications.

This compound is characterized by the presence of a thiol (-SH) group attached to the pyridine ring. This structure allows for unique chemical interactions, particularly with heavy metals, making it a valuable ligand in coordination chemistry.

1. Metal Ion Coordination

One of the most notable biological activities of 4-MPY is its ability to form stable complexes with metal ions, particularly mercury(II) ions (Hg²⁺). Research has demonstrated that 4-MPY exhibits high selectivity for Hg²⁺ over other metal ions such as copper(II) and zinc(II). The binding mechanism involves coordination through the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group.

Stability Constants for Metal Complexes:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Hg²⁺ | High |

| Cu²⁺ | Moderate |

| Zn²⁺ | Low |

This data indicates that 4-MPY forms significantly more stable complexes with Hg²⁺ compared to other tested metal ions, suggesting its potential utility in environmental monitoring and remediation applications .

2. Sensor Development

This compound has been extensively utilized in developing electrochemical sensors for detecting trace levels of heavy metals. A study demonstrated that a sensor modified with 4-MPY could detect Hg²⁺ concentrations as low as 0.002 µg/L, showcasing its sensitivity and selectivity. The sensor operates via differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS), capitalizing on the strong chelation between Hg²⁺ and 4-MPY .

Sensor Performance Metrics:

- Detection Range: 0.01 µg/L to 500 µg/L

- Limit of Detection: 0.002 µg/L

- Optimal Concentration of 4-MPY: 1 mM

These findings highlight the practical applications of 4-MPY in environmental monitoring, particularly in assessing water quality .

3. Therapeutic Potential

While primarily recognized for its sensing capabilities, there is emerging interest in the therapeutic potential of 4-MPY. Its ability to interact with biological systems through metal ion chelation may offer protective effects against metal toxicity. Furthermore, studies indicate that compounds similar to 4-MPY can exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Study: Sensor Application in Water Quality Monitoring

A recent study applied a 4-MPY-modified sensor to real water samples from tap water and ponds. The sensor successfully detected spiked concentrations of Hg²⁺, with recovery rates ranging from 92% to 118%, demonstrating its reliability and effectiveness in real-world applications .

Eigenschaften

IUPAC Name |

1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDDANQIMVWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878773 | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19829-29-9, 4556-23-4 | |

| Record name | 4(1H)-Pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.